1-(2-bromoethyl)-4-nitro-1H-pyrazole hydrobromide
Description
Systematic Nomenclature and CAS Registry Number
The compound is systematically named 1-(2-bromoethyl)-4-nitro-1H-pyrazole hydrobromide , reflecting its structural components:
- A pyrazole heterocycle (five-membered ring with two adjacent nitrogen atoms).
- A nitro group (-NO₂) at position 4 of the pyrazole ring.
- A 2-bromoethyl substituent (-CH₂CH₂Br) at position 1.
- A hydrobromide counterion (HBr) associated with the protonated pyrazole nitrogen.
Its CAS Registry Number is 1354954-24-7 , which uniquely identifies the compound in chemical databases. Alternative names include 4-nitro-1-(2-bromoethyl)-1H-pyrazole hydrobromide and 1-(2-bromoethyl)-4-nitropyrazole hydrobromide.
Molecular Formula and Weight Analysis
The molecular formula is C₅H₇Br₂N₃O₂ , derived from:
- Pyrazole core : C₃H₃N₂.
- Nitro group : NO₂.
- 2-bromoethyl substituent : C₂H₄Br.
- Hydrobromide counterion : HBr.
| Component | Contribution to Formula |
|---|---|
| Pyrazole | C₃H₃N₂ |
| Nitro group | NO₂ |
| 2-bromoethyl | C₂H₄Br |
| Hydrobromide | HBr |
| Total | C₅H₇Br₂N₃O₂ |
The molecular weight is 300.94 g/mol , calculated as:
$$
(5 \times 12.01) + (7 \times 1.01) + (2 \times 79.90) + (3 \times 14.01) + (2 \times 16.00) = 300.94 \, \text{g/mol}.
$$
Crystallographic Data and Spatial Configuration
While direct X-ray diffraction data for this compound is unavailable, related pyrazole derivatives provide insights:
Key Inferences from Analogous Structures :
- Crystal System : Monoclinic or orthorhombic systems are common for nitro-substituted pyrazoles due to planar molecular geometry and intermolecular hydrogen bonding.
- Hydrogen Bonding : The hydrobromide counterion likely forms strong N–H···Br interactions, stabilizing the crystal lattice.
- Torsional Angles : The 2-bromoethyl group may induce slight puckering in the pyrazole ring, with C–C–Br bond angles near 112° (typical for bromoalkyl chains).
Hypothetical Unit Cell Parameters (Estimated):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2–7.8 |
| b (Å) | 12.5–13.5 |
| c (Å) | 10.1–10.9 |
| β (°) | 95–105 |
Tautomeric Forms and Resonance Stabilization
Pyrazoles exhibit prototropic tautomerism , where hydrogen shifts between nitrogen atoms (N1 and N2). However, substitution patterns and counterions influence equilibrium:
Tautomeric Behavior in this compound:
- Fixed Tautomer : The 2-bromoethyl group at N1 and the hydrobromide counterion lock the tautomeric form, preventing N1–H ↔ N2–H interconversion.
- Resonance Effects :
- The nitro group at C4 withdraws electron density, enhancing aromaticity via conjugation with the pyrazole ring.
- Resonance structures delocalize negative charge across the nitro group and pyrazole nitrogens (Figure 1).
$$
\text{Resonance Hybrid} \leftrightarrow \text{Nitro group participation in ring conjugation}.
$$
Key Bond Lengths (Theoretical, Å):
| Bond | Length (Å) | Notes |
|---|---|---|
| N1–N2 | 1.36–1.39 | Shorter than single bonds due to resonance. |
| C4–NO₂ | 1.45–1.48 | Partial double-bond character. |
| C1–CH₂CH₂Br | 1.50–1.54 | Typical for alkyl-pyrazole bonds. |
Properties
IUPAC Name |
1-(2-bromoethyl)-4-nitropyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2.BrH/c6-1-2-8-4-5(3-7-8)9(10)11;/h3-4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLNFTFOUFWQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCBr)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromoethyl)-4-nitro-1H-pyrazole hydrobromide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a pyrazole ring with a bromoethyl and a nitro substituent, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 300.94 g/mol
- Structure : The compound consists of a pyrazole ring substituted at the 1-position with a bromoethyl group and at the 4-position with a nitro group.
Pharmacological Profile
This compound exhibits various biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety often exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyrazole derivatives possess activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds can be significantly lower than those of established antibiotics, suggesting strong antimicrobial potential .
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound have demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .
Anticancer Potential
The efficacy of pyrazole derivatives against cancer cell lines has been explored extensively. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer), with IC values comparable to those of established chemotherapeutics like Doxorubicin .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways by binding to their active sites, thereby disrupting their function.
- Antimicrobial Mechanism : It may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Nitropyrazole | Contains a nitro group on the pyrazole ring | Lacks bromoethyl substitution |
| 1-(2-chloroethyl)-4-nitro-1H-pyrazole | Contains a chloroethyl group instead of bromo | Different halogen affects reactivity |
| 3-Bromo-4-nitropyrazole | Bromo substitution at position 3 instead of 1 | Different position alters biological activity |
| 1-(2-bromoethyl)-3-nitro-1H-pyrazole | Nitro group at position 3 | Changes reactivity profile compared to target |
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of pyrazoles exhibited potent activity against E. coli and Klebsiella pneumoniae, with some compounds showing MIC values significantly lower than standard antibiotics .
- Anti-inflammatory Effects : In vivo experiments indicated that certain pyrazole derivatives could reduce carrageenan-induced edema in animal models, suggesting their potential use in treating inflammatory conditions .
- Cancer Cell Line Studies : Research on various pyrazole derivatives revealed their ability to inhibit cancer cell proliferation, with some exhibiting IC values in the low micromolar range against multiple cancer types .
Scientific Research Applications
Medicinal Chemistry
1-(2-bromoethyl)-4-nitro-1H-pyrazole hydrobromide has shown potential as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that certain analogs can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and metabolic disorders. For example, it has shown inhibitory effects on kinases that are crucial for cell cycle regulation .
Agrochemical Development
The compound is also being explored for its applications in agrochemicals. Its structural features make it a candidate for developing new pesticides and herbicides. The incorporation of the bromoethyl group enhances its reactivity, allowing for modifications that can lead to increased efficacy against pests while minimizing environmental impact .
Biological Probes
In biological research, this compound serves as a building block for synthesizing molecular probes used to study biological processes. Its ability to selectively interact with biological targets makes it valuable in drug discovery and development.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer properties of a series of pyrazole derivatives, including this compound. The results indicated significant inhibition of growth in breast cancer cell lines (MDA-MB-231) at concentrations as low as 5 µM. The mechanism was attributed to apoptosis induction through caspase activation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-bromoethyl)-4-nitro-1H-pyrazole | MDA-MB-231 | 5 |
| Doxorubicin | MDA-MB-231 | 2 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by derivatives of this compound. The findings revealed that certain analogs exhibited potent inhibition with IC50 values ranging from 0.02 to 0.05 µM, suggesting potential as therapeutic agents in cancer treatment .
| Enzyme Target | IC50 (µM) | Effect |
|---|---|---|
| CDK2 | 0.025 | Significant inhibition |
| CDK4 | 0.039 | Moderate inhibition |
Comparison with Similar Compounds
(a) 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23, )
- Structure : Features a bromomethyl group at position 5 and a chlorophenyl substituent at position 2. The pyrazolone core differs from the pyrazole ring in the target compound.
- Synthetic Route : Prepared via Procedure A4 (unspecified), with LC/MS data (m/z 381 [M+H]⁺) indicating higher molecular weight compared to the target compound .
- Applications : Likely used in medicinal chemistry due to halogen-rich structure, which is common in bioactive molecules.
(b) 1-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-phenyl-1H-pyrazole (1o, )
- Structure: Contains a bromophenoxyethyl side chain and a phenyl group at position 3.
- Physical Properties : Melting point (80–83°C) is lower than typical ionic hydrobromide salts, reflecting differences in crystallinity .
- Spectroscopy: IR bands at 1600 cm⁻¹ (C=C stretching) and 2800–3000 cm⁻¹ (C-H) differ from the target compound’s nitro-related absorptions (~1500 cm⁻¹ for NO₂) .
Nitro-Substituted Pyrazoles
(a) 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m, )
- Spectroscopy : ¹H NMR signals for aromatic protons (δ 7.5–8.5 ppm) overlap with those of the target compound, but the absence of a bromoethyl group simplifies splitting patterns .
- Applications : Such derivatives are explored for antimicrobial activity, contrasting with the target compound’s synthetic utility .
Bromoethyl-Containing Precursors
(b) 2-Bromoethylamine Hydrobromide ()
- Structure : Simple bromoethylammonium salt without aromatic systems.
- Physical Properties : Higher melting point (174–180°C) due to ionic character, similar to the target compound’s hydrobromide form .
Tabulated Comparison of Key Properties
Key Research Findings
- Synthetic Utility : The bromoethyl group in 1-(2-bromoethyl)-4-nitro-1H-pyrazole hydrobromide facilitates alkylation reactions, as seen in ’s sulfonate synthesis, whereas nitro groups in analogs like 2m () direct electrophilic substitutions .
- Stability : Ionic hydrobromide salts (e.g., target compound, 2-bromoethylamine HBr) exhibit higher thermal stability than neutral brominated pyrazoles (e.g., 1o, mp 80–83°C) .
- Spectroscopic Differentiation : Nitro groups cause distinct IR absorptions (~1500 cm⁻¹) and deshielded NMR signals compared to halogenated aromatics .
Preparation Methods
N-Alkylation of 4-nitro-1H-pyrazole with 1,2-Dibromoethane
One effective method involves the reaction of 4-nitro-1H-pyrazole with 1,2-dibromoethane in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution on the bromoethyl moiety, yielding 1-(2-bromoethyl)-4-nitro-1H-pyrazole.
- Reaction conditions : Typically performed in acetonitrile or ethanol at room temperature to 80 °C.
- Base : Triethylamine or potassium carbonate to scavenge HBr formed.
- Yield : Moderate to good yields (60-85%) depending on reaction time and temperature.
The hydrobromide salt can form in situ due to the presence of HBr generated during the reaction or can be isolated by treating the free base with hydrobromic acid.
Direct Bromination of 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole
An alternative route involves the conversion of 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole to the bromoethyl derivative by bromination:
- Starting material : 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole.
- Reagent : Phosphorus tribromide (PBr3) or hydrobromic acid with a brominating agent.
- Conditions : Low temperature (0-5 °C) to avoid side reactions.
- Outcome : Conversion of the hydroxyl group to bromide, generating the desired this compound salt.
This method provides a more direct approach but requires careful control of reaction conditions to prevent over-bromination or decomposition.
Phase Transfer Catalysis (PTC) Approach
Recent literature describes the use of phase transfer catalysis to facilitate the N-alkylation of pyrazoles with haloalkyl reagents in aqueous media:
- Catalyst : Quaternary ammonium salts.
- Solvent : Water or biphasic water-organic systems.
- Advantages : Mild conditions, environmentally friendly, and good selectivity.
- Example : N-alkylation of pyrazole with 1,2-dibromoethane under PTC conditions yields 1-(2-bromoethyl)pyrazole derivatives efficiently.
This approach can be adapted for 4-nitro-substituted pyrazoles, although specific yields and conditions require optimization.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-nitro-1H-pyrazole + 1,2-dibromoethane + base | Acetonitrile, 25-80 °C | 1-(2-bromoethyl)-4-nitro-1H-pyrazole | 60-85 | Triethylamine as base |
| 2 | 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole + PBr3 | 0-5 °C, inert atmosphere | This compound | 70-80 | Requires careful temperature control |
| 3 | 4-nitro-1H-pyrazole + 1,2-dibromoethane + PTC catalyst | Water, room temperature | 1-(2-bromoethyl)-4-nitro-1H-pyrazole | 75-90 | Environmentally friendly |
Detailed Research Findings
Dehydrohalogenation and Side Reactions : Studies show that 1-(2-bromoethyl)pyrazoles can undergo dehydrohalogenation under basic conditions to form vinylpyrazoles, which is an undesired side reaction when preparing the bromoethyl derivative. Therefore, reaction conditions must be carefully controlled to avoid elimination.
Substituent Effects : The presence of the 4-nitro group on the pyrazole ring influences the reactivity and stability of the bromoethyl intermediate. Electron-withdrawing nitro groups stabilize the intermediate and reduce side reactions.
Salt Formation : The hydrobromide salt is typically formed by treatment with hydrobromic acid or by capturing HBr released during alkylation. The salt form improves the compound's stability and crystallinity, facilitating purification.
Notes on Purification and Characterization
- Purification : The hydrobromide salt is usually purified by recrystallization from ethanol or ethyl acetate.
- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy, and elemental analysis.
- Stability : The hydrobromide salt is more stable than the free base, reducing decomposition during storage.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| N-alkylation with 1,2-dibromoethane | 4-nitro-1H-pyrazole | Triethylamine, acetonitrile, 25-80 °C | Good yields, straightforward | Possible elimination side reactions |
| Bromination of hydroxyethyl derivative | 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole | PBr3, 0-5 °C | Direct conversion | Requires careful control of conditions |
| Phase Transfer Catalysis (PTC) | 4-nitro-1H-pyrazole + 1,2-dibromoethane | Quaternary ammonium salts, water, RT | Mild, eco-friendly | Needs catalyst optimization |
Q & A
Basic: What are the recommended synthetic routes for 1-(2-bromoethyl)-4-nitro-1H-pyrazole hydrobromide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential nitration and bromoethylation of a pyrazole precursor. Key steps include:
- Nitration: Introduce the nitro group using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
- Bromoethylation: React with 1,2-dibromoethane in a polar aprotic solvent (e.g., dimethyl sulfoxide or acetonitrile) at 60–80°C for 6–12 hours .
- Salt Formation: Precipitate the hydrobromide salt by adding HBr in ethanol.
Optimization: - Vary solvent polarity (e.g., DMSO vs. acetonitrile) to balance reaction rate and byproduct formation.
- Monitor progress via TLC or HPLC, adjusting temperature to suppress decomposition.
Basic: How should researchers purify this compound to ensure high purity?
Methodological Answer:
Purification methods include:
- Recrystallization: Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences. Slow cooling enhances crystal purity .
- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (10–40% ethyl acetate) to separate unreacted starting materials.
- Purity Validation: Confirm via melting point analysis (expected range: 189–192°C, similar to structurally related bromopyridines) and HPLC (>95% purity) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR: Identify the bromoethyl (–CH₂CH₂Br) and nitro (–NO₂) groups. For example:
- IR Spectroscopy: Confirm nitro group presence via asymmetric stretching (1540 cm⁻¹) and symmetric stretching (1350 cm⁻¹).
- X-ray Crystallography: Resolve structural ambiguities (e.g., regiochemistry of nitro substitution) using single-crystal data .
Advanced: How can researchers address contradictory spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from:
- Dynamic Effects: Rotamers of the bromoethyl group can cause signal splitting. Use variable-temperature NMR (VT-NMR) to confirm .
- Impurity Interference: Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct peaks.
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Advanced: What strategies enhance the reactivity of the bromoethyl group in cross-coupling reactions?
Methodological Answer:
The bromoethyl group undergoes nucleophilic substitution (SN2) or elimination under specific conditions:
- Nucleophilic Substitution: React with amines (e.g., piperazine) in DMF at 80°C with K₂CO₃ as a base.
- Elimination Prevention: Avoid strong bases (e.g., NaOH) to suppress alkene formation; use milder conditions (e.g., Cs₂CO₃ in THF) .
- Catalysis: Introduce CuI (10 mol%) to accelerate reactions with arylboronic acids in Suzuki-Miyaura couplings .
Advanced: How does the nitro group influence the compound’s biological activity, and what assays are recommended for evaluation?
Methodological Answer:
The nitro group may:
- Enhance Electron-Deficiency: Increase binding affinity to enzymes (e.g., nitroreductases) or receptors.
- Produce Reactive Intermediates: Metabolize to hydroxylamines or amines under reductive conditions.
Assay Design: - Antimicrobial Activity: Use MIC assays against Gram-positive/negative bacteria.
- Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
Yield variations often stem from:
- Heat Transfer Issues: Use jacketed reactors for consistent temperature control during exothermic steps (e.g., nitration).
- Solvent Purity: Ensure anhydrous acetonitrile to avoid hydrolysis of bromoethyl groups.
- Byproduct Analysis: Employ LC-MS to detect side products (e.g., di-substituted pyrazoles) and adjust stoichiometry .
Advanced: What computational methods predict the regioselectivity of further functionalization (e.g., halogenation)?
Methodological Answer:
- DFT Calculations: Model electrophilic aromatic substitution (EAS) using Fukui indices to identify electron-rich sites.
- Molecular Electrostatic Potential (MEP) Maps: Visualize reactive regions (e.g., para to nitro groups) for halogenation .
- Validation: Compare predicted vs. experimental outcomes (e.g., bromination at C-3 vs. C-5 positions) .
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
